N-Hexadecylpropane-1,3-diamine

Description

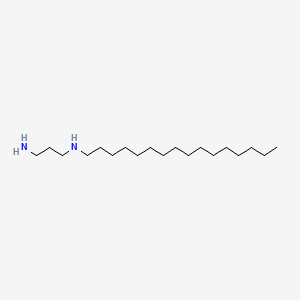

Structure

2D Structure

Properties

IUPAC Name |

N'-hexadecylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNVXIMLHBKVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221952 | |

| Record name | N-Hexadecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7173-60-6 | |

| Record name | N1-Hexadecyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylaminopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexadecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hexadecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLAMINOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JTB7416J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of N Hexadecylpropane 1,3 Diamine

Established Synthetic Routes for N-Hexadecylpropane-1,3-diamine and Analogues

The synthesis of this compound and its structural analogues can be achieved through several established chemical routes. These methods primarily involve the formation of carbon-nitrogen bonds, utilizing starting materials that are readily available in the chemical industry.

Direct Alkylation and Reductive Amination Approaches

Direct alkylation represents a straightforward approach to synthesizing this compound. This method typically involves the reaction of a primary amine with an alkyl halide. One common strategy is the alkylation of 1,3-diaminopropane (B46017) with 1-bromohexadecane. This nucleophilic substitution reaction, however, can be challenging to control, often leading to a mixture of mono-, di-, and poly-alkylated products. To favor the desired mono-alkylation, reaction conditions such as the molar ratio of reactants, temperature, and the use of specific catalysts and bases are crucial. For instance, using a large excess of the diamine can statistically favor the formation of the mono-alkylated product.

Another prominent method is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this could involve the reaction of 3-aminopropanal (B1211446) with hexadecylamine, followed by reduction. Alternatively, 1,3-diaminopropane can be reacted with hexadecanal, followed by reduction of the resulting imine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices due to their selectivity for the imine over the carbonyl group. masterorganicchemistry.com Modern reductive amination protocols may also utilize catalytic hydrogenation with metal catalysts such as iridium complexes, which can offer high efficiency and selectivity under mild conditions. kanto.co.jp

| Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Potential Products |

| Direct Alkylation | 1,3-Diaminopropane, 1-Bromohexadecane | Base (e.g., K2CO3, Et3N) | Varies (e.g., elevated temperature) | This compound, N,N'-dihexadecylpropane-1,3-diamine, poly-alkylated products |

| Reductive Amination | 3-Aminopropanal, Hexadecylamine | Reducing agent (e.g., NaBH4, NaBH3CN), Metal catalyst (e.g., Ir-based) | Mild conditions | This compound |

| Reductive Amination | 1,3-Diaminopropane, Hexadecanal | Reducing agent (e.g., NaBH4, NaBH3CN), Metal catalyst (e.g., Ir-based) | Mild conditions | This compound |

Multi-step Reaction Pathways for Structural Diversification

Multi-step reaction sequences offer greater control and versatility for the synthesis of this compound and, more importantly, its structurally diverse analogues. These pathways allow for the introduction of various functional groups and structural motifs, leading to compounds with tailored properties.

One such pathway involves the initial synthesis of an intermediate that is subsequently elaborated. For example, the synthesis of unsymmetrical 1,2-diamines has been achieved through a photo-induced carbonyl alkylative amination, a multicomponent reaction that brings together an amine, an aldehyde, and an iodoarene. rsc.orgrsc.org This strategy could be adapted for 1,3-diamines, offering a route to analogues with diverse substitutions on the nitrogen atoms.

Another approach involves the use of protecting groups to control the reactivity of the amine functionalities. For instance, one of the amino groups of 1,3-diaminopropane can be selectively protected, followed by alkylation of the unprotected amine with a hexadecyl halide. Subsequent deprotection yields the desired this compound. This method, while longer, provides a higher yield of the target mono-alkylated product and allows for the synthesis of unsymmetrical N,N'-disubstituted analogues by introducing a different alkyl group before deprotection.

The synthesis of long-chain diamines from natural α-amino acids has also been reported, utilizing the Wittig olefination reaction of N-protected amino aldehydes. wgtn.ac.nz This methodology provides a pathway to chiral long-chain diamines and could be conceptually applied to generate analogues of this compound with specific stereochemistry.

Sustainable and Bio-based Synthetic Strategies for Diamines

In recent years, there has been a significant shift towards the development of sustainable and bio-based manufacturing processes for chemicals. This is driven by the need to reduce reliance on fossil fuels and minimize the environmental impact of chemical production. For diamines, including the precursors to this compound, several promising bio-based strategies are emerging.

Microbial Fermentation Pathways for 1,3-Diaminopropane Precursors

A key precursor for the synthesis of this compound is 1,3-diaminopropane itself. Traditionally produced from petroleum-based feedstocks, recent advancements in metabolic engineering have enabled its production from renewable resources through microbial fermentation. arkat-usa.orgresearchgate.net

Researchers have successfully engineered strains of Escherichia coli to produce 1,3-diaminopropane from glucose. rsc.orgarkat-usa.orgresearchgate.net This involves introducing and optimizing biosynthetic pathways that are not naturally present in the host organism. Two main pathways, the C4 and C5 pathways, have been explored for the biosynthesis of 1,3-diaminopropane. nih.gov The C4 pathway, which utilizes 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase genes from Acinetobacter baumannii, has been shown to be more efficient in E. coli. wikipedia.org Through further metabolic engineering, including gene knockouts and overexpression of key enzymes, production titers of up to 13 g/L of 1,3-diaminopropane have been achieved in fed-batch fermentations. rsc.orgarkat-usa.orgresearchgate.net This bio-based 1,3-diaminopropane can then be used as a starting material in the conventional chemical synthesis of this compound.

| Microorganism | Biosynthetic Pathway | Key Genes | Feedstock | Reported Titer |

| Escherichia coli | C4 pathway | dat and ddc from Acinetobacter baumannii | Glucose | 13 g/L rsc.orgarkat-usa.orgresearchgate.net |

Catalytic Conversions from Renewable Feedstocks

Another avenue for the sustainable production of long-chain diamines involves the catalytic conversion of renewable feedstocks, such as fatty acids and biomass-derived diols. Plant oils are a rich source of long-chain fatty acids, which can be transformed into α,ω-difunctional compounds.

One approach is the catalytic direct amination of long-chain diols derived from plant oils. These diols can be obtained through various catalytic routes from unsaturated fatty acids. The subsequent amination with ammonia, often using ruthenium-based catalysts, can yield long-chain diamines with high conversion and selectivity.

Furthermore, a biocatalytic cascade for the conversion of fatty acids to fatty amines has been developed. nih.gov This process utilizes a carboxylic acid reductase (CAR) to convert the fatty acid to an aldehyde, followed by a transaminase (ω-TA) to produce the corresponding amine. nih.gov While this has been demonstrated for the synthesis of primary amines, it lays the groundwork for the production of ω-amino fatty acids, which could then be converted to diamines. The biosynthesis of medium- to long-chain α,ω-diols from free fatty acids has also been achieved using a combination of a monooxygenase, a carboxylic acid reductase, and endogenous aldehyde reductases in E. coli. uni.lu These diols are valuable precursors for the synthesis of long-chain diamines. uni.lu

Derivatization Reactions and Functional Group Modifications

The two amine groups in this compound offer reactive sites for a variety of derivatization reactions and functional group modifications. These transformations can be used to alter the compound's physical and chemical properties, leading to materials with enhanced performance or novel applications.

Common derivatization reactions for amines include acylation, alkylation (quaternization), and ethoxylation. Acylation, the reaction with an acyl halide or anhydride (B1165640), converts the primary and/or secondary amines to amides. This can be used to introduce a wide range of functional groups. For instance, acylation with a hydrophilic moiety could enhance the water solubility of the resulting amphiphile. The derivatization of N-methyl-1,3-propanediamine with pentafluoropropionic acid anhydride has been used for analytical purposes. nih.gov

Alkylation of the amine groups can lead to the formation of quaternary ammonium (B1175870) salts. These cationic surfactants often exhibit enhanced antimicrobial properties. The reaction of this compound with an alkyl halide, such as methyl iodide, would yield a mono- or di-quaternary ammonium salt, depending on the stoichiometry.

Ethoxylation, the reaction with ethylene (B1197577) oxide, is another important modification for long-chain amines. wikipedia.org This process introduces poly(ethylene glycol) chains onto the nitrogen atoms, creating non-ionic or cationic (if subsequently quaternized) surfactants with tunable hydrophilicity. The degree of ethoxylation can be controlled to achieve the desired hydrophilic-lipophilic balance (HLB).

The synthesis of novel amphiphilic compounds can be achieved by reacting this compound with various electrophilic reagents. For example, the synthesis of amphiphilic diacyl derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one has been reported, showcasing how diamine structures can be incorporated into more complex molecular architectures. researchgate.net Similarly, sperm-shaped amphiphilic heterocyclic compounds have been synthesized from palmitic acid, demonstrating the potential for creating complex structures from long-chain fatty acids. nrfhh.com These strategies could be applied to this compound to generate a library of novel amphiphilic molecules with potential applications in drug delivery and materials science. nih.gov

| Reaction Type | Reagent | Functional Group Formed | Potential Application of Derivative |

| Acylation | Acyl halide, Anhydride | Amide | Modified surfactants, functional materials |

| Alkylation (Quaternization) | Alkyl halide | Quaternary ammonium salt | Cationic surfactants, antimicrobial agents |

| Ethoxylation | Ethylene oxide | Poly(ethylene glycol) ether amine | Non-ionic or cationic surfactants |

| Reaction with Electrophiles | Various | Diverse (e.g., heterocyclic systems) | Novel amphiphiles, functional polymers |

Formation of Quaternary Ammonium Salts and Zwitterionic Structures

The presence of two amine functionalities in this compound makes it an ideal precursor for the synthesis of diquaternary ammonium salts and zwitterionic compounds. These charged molecules exhibit unique properties, including high water solubility and utility as phase-transfer catalysts or transfection agents. nih.govunina.it

Quaternary Ammonium Salts

The conversion of this compound into its diquaternary ammonium salt derivatives is typically achieved through exhaustive alkylation. A common and effective method is the bis-Menshutkin reaction. nih.gov This process involves two key steps:

Tertiary Amine Formation: The primary amine groups of this compound are first converted to tertiary amines, for example, through reductive amination or direct alkylation with a small alkyl halide. A common modification is methylation to produce N,N,N',N'-tetramethyl-N'-hexadecylpropane-1,3-diamine.

Quaternization: The resulting tertiary diamine is then reacted with an excess of an alkyl halide, such as methyl iodide or ethyl bromide, to form the diquaternary ammonium salt. nih.gov

Research on analogous structures, such as N,N'-dioleyl-N,N,N',N'-tetramethyl-1,3-propanediamine, shows that these reactions can be run in anhydrous acetonitrile (B52724) at elevated temperatures (e.g., 60°C) for several days, often resulting in good to nearly quantitative yields of the diquaternary ammonium halides. nih.gov

| Step | Reactants | Reaction Type | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | This compound, Formaldehyde (B43269)/Formic Acid (Eschweiler-Clarke reaction) | Reductive Amination | N,N,N',N'-Tetramethyl-N'-hexadecylpropane-1,3-diamine | Aqueous solution, reflux |

| 2 | N,N,N',N'-Tetramethyl-N'-hexadecylpropane-1,3-diamine, Alkyl Halide (e.g., CH₃I) | bis-Menshutkin Reaction (Quaternization) | Diquaternary Ammonium Halide Salt | Anhydrous acetonitrile, 60°C, ~3 days nih.gov |

Zwitterionic Structures

Zwitterionic compounds, which contain both a positive and a negative charge within the same molecule, can also be synthesized from this compound. mdpi.comresearchgate.net A prevalent strategy for creating such structures, specifically sulfobetaines, involves the reaction of a tertiary amine with a sultone. mdpi.com

The synthesis proceeds via a similar initial step as quaternization, where the diamine is first converted to a tertiary diamine. Subsequently, this intermediate is reacted with a cyclic sulfonate ester, such as 1,3-propanesultone. The nucleophilic tertiary amine attacks the carbon of the sultone, leading to ring-opening and the simultaneous formation of a quaternary ammonium cation and a sulfonate anion separated by a propyl chain. mdpi.combeilstein-journals.org This method provides a direct route to zwitterionic derivatives with a balanced charge. mdpi.com

| Starting Material (Intermediate) | Reagent | Reaction Type | Resulting Zwitterionic Structure | Typical Conditions |

|---|---|---|---|---|

| N,N,N',N'-Tetramethyl-N'-hexadecylpropane-1,3-diamine | 1,3-Propanesultone | Nucleophilic Ring-Opening | Sulfobetaine derivative with quaternary ammonium and sulfonate groups | Acetonitrile or Acetone, ambient to 60°C, 24-48h mdpi.combeilstein-journals.org |

Chiral Synthesis and Stereochemical Control in Diamine Derivatives

While this compound is an achiral molecule, it serves as a scaffold for the synthesis of chiral derivatives. The field of asymmetric synthesis offers powerful methods to introduce stereocenters into molecules, and these techniques can be applied to derivatives of diamines to achieve high levels of stereochemical control. acs.orgrsc.org Chiral diamines are highly valuable as building blocks for pharmaceuticals, chiral ligands in transition metal catalysis, and organocatalysts. researchgate.netnih.gov

A key strategy involves the conversion of one of the amine groups into an imine, which can then undergo a catalytic asymmetric reaction. For example, a derivative of this compound can be transformed into an N-Boc-aldimine. This intermediate can then participate in a copper(I)-catalyzed asymmetric α-addition of a ketimine in the presence of a chiral bisphosphine ligand. nih.gov This reaction methodology is known to generate chiral anti-1,2-diamine derivatives with high diastereoselectivity and excellent enantioselectivity. nih.gov The steric and electronic properties of the hexadecyl chain can influence the reactivity and selectivity of such transformations.

Advanced methods for exercising stereochemical control in the synthesis of diamine derivatives include:

Diaza-Cope Rearrangement: This thermally induced rearrangement of diimines can proceed with high stereospecificity, allowing for the synthesis of vicinal diamines with controlled configurations. researchgate.net

Catalyst-Controlled Reductive Coupling: The coupling of imines and other nitrogen-containing compounds using chiral copper or nickel catalysts can produce chiral diamine synthons as single stereoisomers in high yields. acs.orgrsc.org

Use of Chiral Auxiliaries: Employing chiral auxiliaries, such as N-tert-butanesulfinyl groups, allows for the diastereoselective addition of nucleophiles to imines, leading to the formation of chiral amines with predictable stereochemistry. beilstein-journals.org

| Method | Principle | Typical Outcome | Reference Concept |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral transition metal catalyst (e.g., Cu, Ni, Rh) to guide the formation of a new stereocenter. acs.orgrsc.org | High enantioselectivity (ee) and diastereoselectivity (dr). nih.gov | Cu-catalyzed α-addition to imines. nih.gov |

| Chiral Auxiliaries | An achiral substrate is temporarily attached to a chiral molecule (auxiliary) to direct a stereoselective reaction. | High diastereoselectivity; the auxiliary is removed afterward. | N-tert-Butanesulfinyl imine chemistry. beilstein-journals.org |

| Stereospecific Rearrangement | A pericyclic reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. | Transfer of chirality or control of relative stereochemistry. | Diaza-Cope rearrangement. researchgate.net |

Cyclocondensation Reactions with Propane-1,3-diamine

The propane-1,3-diamine core of the title compound is a classic building block for the synthesis of nitrogen-containing heterocycles. wikipedia.org Cyclocondensation reactions, where two functional groups of one molecule react with two functional groups of another to form a ring, are particularly effective. The this compound can react with various bifunctional electrophiles, such as aldehydes, ketones, or their equivalents, to yield saturated six-membered heterocyclic rings.

A prominent example is the formation of hexahydropyrimidine (B1621009) derivatives. Research has demonstrated that propane-1,3-diamine readily undergoes cyclocondensation with formaldehyde and a suitable nucleophile, such as an azole, to form a substituted hexahydropyrimidine. researchgate.net In a typical reaction, the diamine, formaldehyde, and another component are mixed, often leading to the spontaneous formation of the heterocyclic ring. researchgate.net The long hexadecyl chain on the this compound would be retained as a substituent on one of the ring nitrogens, imparting significant lipophilicity to the resulting heterocycle.

| Diamine Substrate | Electrophilic Partner(s) | Reaction Type | Heterocyclic Product |

|---|---|---|---|

| This compound | Formaldehyde and (1H-1,2,4-triazol-1-yl)methanol | Cyclocondensation | 1-Hexadecyl-3-((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine |

These cyclocondensation reactions provide a straightforward entry into diverse heterocyclic systems, where the properties of the final molecule can be tuned by the choice of the electrophilic partner and the functionalities present on the diamine substrate.

Mechanistic Investigations of Surface Activity and Colloidal Behavior

Fundamental Principles of Amphiphilic Self-Assembly in Aqueous Media

Amphiphiles, such as N-Hexadecylpropane-1,3-diamine, are characterized by their dual nature, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. aip.orgresearchgate.net This molecular structure drives their self-assembly in aqueous environments. researchgate.net The hydrophobic effect is a primary driving force; water molecules organize into ordered structures around the hydrophobic tails, which is entropically unfavorable. wikipedia.org To minimize this unfavorable interaction, the amphiphilic molecules spontaneously aggregate. researchgate.net

These aggregations can form various structures, including micelles, vesicles, nanotubes, and lamellae. researchgate.net The specific architecture is influenced by factors like the chemical structure of the amphiphile, its concentration, the temperature, and the ionic strength of the solution. researchgate.netwikipedia.org In the case of this compound, a diamine surfactant, the two amine groups in its hydrophilic head can be protonated, making it a pH-sensitive cationic surfactant. aip.org This charge switchability (from non-ionic to mono-cationic to di-cationic) allows for tunable control over its interfacial behavior and self-assembly processes. aip.org

Micellization Phenomena of this compound and its Derivatives

Micellization is a key self-assembly process for surfactants in solution. wikipedia.org Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. researchgate.netnanoscience.com These are typically spherical structures where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer corona, interacting with the aqueous phase. mpg.de

For ionic surfactants like the protonated forms of this compound, the aggregation is also influenced by electrostatic interactions between the charged head groups and any present counterions. wikipedia.orgmdpi.com

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. nanoscience.combiolinscientific.com It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micellization, such as surface tension or conductivity. researchgate.netumcs.pl

Several factors influence the CMC:

Hydrocarbon Chain Length: The CMC generally decreases as the length of the hydrophobic alkyl chain increases. wikipedia.orgresearchgate.net For instance, the CMC of surfactants with longer carbon chains is lower than their shorter-chain counterparts. researchgate.net

Head Group: The nature of the hydrophilic head group affects the CMC. For ionic surfactants, electrostatic repulsion between the head groups can oppose micellization, leading to higher CMCs compared to non-ionic surfactants with similar hydrophobic tails. mpg.de

Counterions: For ionic surfactants, the nature and concentration of counterions in the solution play a significant role. Added electrolytes can shield the electrostatic repulsion between head groups, thereby lowering the CMC. researchgate.net The binding of counterions to the micelle surface also influences its stability. mdpi.com

Temperature: Temperature can have a complex effect on the CMC. For some ionic surfactants, the CMC exhibits a U-shaped dependence on temperature. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Various Surfactants This table presents CMC values for different types of surfactants to illustrate the influence of chemical structure. Data for this compound itself is not readily available in the searched literature, so related compounds are shown for context.

| Surfactant | Counterion/Conditions | CMC (mM) | Temperature (K) | Source |

|---|---|---|---|---|

| Undecanoyl-glycine | 1,2-diaminoethane | 22.5 | N/A | mdpi.com |

| Undecanoyl-glycine | 1,6-diaminohexane | 9.9 | N/A | mdpi.com |

| C12-based phenylenediamine surfactant | N/A | 3.295 | 298 | researchgate.net |

| C16-based phenylenediamine surfactant | N/A | 0.2532 | 298 | researchgate.net |

| N-alkyoxycarbonyl-3-picoline bromide [C10Empy][Br] | Bromide | Varies with temp. | 278.15-318.15 | nih.gov |

| N-alkyoxycarbonyl-3-picoline bromide [C14Empy][Br] | Bromide | Varies with temp. | 278.15-318.15 | nih.gov |

The process of micellization can be described by several thermodynamic parameters, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. researchgate.net

The enthalpy of micellization (ΔH°m) can be endothermic or exothermic. researchgate.net For some surfactants, micellization is endothermic at low temperatures and becomes exothermic as the temperature increases. nih.govresearchgate.net The relationship between enthalpy and entropy can reveal compensating effects that govern the stability of the micellization process. researchgate.net

Table 2: Thermodynamic Parameters of Micellization for Selected Surfactants This table provides examples of thermodynamic data for various surfactant systems, as specific data for this compound was not found in the search results.

| Surfactant System | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) | Remarks | Source |

|---|---|---|---|---|---|

| N-alkyoxycarbonyl-3-picoline bromides | Spontaneous process | Endothermic at low temp, exothermic at high temp | Varies | Enthalpy-entropy compensation observed. | nih.gov |

| n-Alkyltriphenylphosphonium Bromides | Varies with chain length | Varies with temp and chain length | Varies | Process is both enthalpy and entropy controlled. | researchgate.net |

| Amino acid-based surfactants with diamine counterions | Varies | N/A | N/A | Free energies of micellization were determined. | mdpi.com |

Interfacial Adsorption Dynamics at Air-Liquid and Liquid-Liquid Interfaces

The amphiphilic nature of this compound drives its molecules to adsorb at interfaces, such as the boundary between air and water or oil and water. aip.org This adsorption lowers the interfacial tension. nanoscience.com The dynamics of this process are crucial for applications like emulsification and foaming.

At the air-water interface, the hydrophobic hexadecyl tail orients towards the air, while the polar diamine head group remains in the aqueous phase. aip.org For pH-sensitive surfactants like this compound, the degree of protonation of the amine groups affects the surface charge and the packing of the molecules at the interface. aip.org At low pH, where both amine groups are likely protonated, the resulting charged layer can induce a more ordered arrangement of water molecules at the interface. aip.org

Emulsification and Foaming Performance in Complex Systems

The ability of this compound and its derivatives to adsorb at interfaces makes them effective as emulsifiers and foaming agents. aip.org Emulsifiers facilitate the dispersion of one immiscible liquid into another (e.g., oil in water) by forming a stabilizing film around the droplets, preventing them from coalescing. Cationic surfactants are often used for this purpose. aip.org

Similarly, in foaming, these surfactants stabilize the air-liquid interfaces of bubbles. The effectiveness of a surfactant in these applications depends on its ability to rapidly adsorb to the newly created interface and to form a resilient film that can withstand mechanical stresses. The performance can be influenced by the length of the alkyl chain. researchgate.net

Supramolecular Architectures Formed by this compound Amphiphiles

Beyond simple micelles, amphiphiles can form a wide array of complex, ordered structures known as supramolecular architectures. researchgate.netencyclopedia.pub These self-assembled structures are held together by non-covalent interactions. encyclopedia.pubrsc.org The specific morphology of these aggregates—which can include vesicles, tubules, or more intricate networks—is highly dependent on the molecular geometry of the amphiphile and the surrounding conditions. researchgate.netmdpi.com

For instance, some double-tailed surfactants can self-organize into tubular structures that form hydrogels at low concentrations. mdpi.com The pH-responsiveness of this compound offers a pathway to controllably switch between different supramolecular assemblies, a feature of interest for creating "smart" materials. aip.org The study of such systems, including those involving interlocked rings like catenanes, is a growing field in supramolecular chemistry, aiming to create materials with tunable and highly specific properties. aps.orgmdpi.comresearchgate.net

Advanced Applications in Corrosion Mitigation Systems

Adsorption Mechanisms of N-Hexadecylpropane-1,3-diamine on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, creating a film that isolates the metal from the aggressive corrosive medium mdpi.comppor.az. This process is governed by the specific interactions between the inhibitor molecule and the metal. The adsorption behavior often conforms to the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface mdpi.comresearchgate.netresearchgate.netmat-pro.com.

The effectiveness of this compound as a corrosion inhibitor is intrinsically linked to its bifunctional molecular structure. The molecule consists of two key components: the polar diamine head and a long non-polar hydrocarbon tail nih.govgoogle.com.

Nitrogen Atoms: The two nitrogen atoms in the propane-1,3-diamine group act as the primary active centers for adsorption. mdpi.com These nitrogen atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming coordinate covalent bonds nih.gov. In acidic solutions, these amine groups can also become protonated, acquiring a positive charge. This allows them to electrostatically interact with the metal surface, which may be negatively charged due to the specific adsorption of anions (like Cl⁻) from the acid.

Long Hydrocarbon Chain: The hexadecyl (C16) alkyl chain is a long, hydrophobic tail. mdpi.com Once the diamine head is anchored to the metal surface, this long chain orients itself away from the surface, creating a dense, non-polar barrier. nih.gov This hydrophobic film effectively blocks the diffusion of corrosive species, such as water, oxygen, and aggressive ions, from the bulk solution to the metal surface, thereby stifling the electrochemical reactions responsible for corrosion. The length of this chain is a significant factor in the inhibitor's performance mdpi.com.

Physical Adsorption (Physisorption): This type of adsorption arises from weaker electrostatic forces. In acidic media, the nitrogen atoms of the diamine can become protonated (e.g., R-NH₂⁺-(CH₂)₃-NH₃⁺). This positively charged molecule can then be attracted to the metal surface, which often carries a net negative charge due to the adsorption of anions from the corrosive solution (e.g., chloride ions in HCl). This electrostatic attraction leads to the formation of a protective layer mdpi.com.

Chemical Adsorption (Chemisorption): This involves stronger interactions, specifically the formation of coordinate bonds between the inhibitor and the metal. It occurs through the sharing of the lone pair electrons from the nitrogen atoms with the vacant, low-energy d-orbitals of the iron atoms mdpi.com. This charge-sharing or charge-transfer mechanism results in a more stable and robustly bound protective film.

Electrochemical and Gravimetric Studies of Inhibition Efficiency

The performance of this compound as a corrosion inhibitor is quantified through various experimental techniques, principally gravimetric and electrochemical methods. These studies consistently demonstrate that the inhibition efficiency increases with the concentration of the inhibitor icrc.ac.irmdpi.comresearchgate.net.

Gravimetric Method (Weight Loss): This is a direct and straightforward technique for determining corrosion rates. It involves immersing a pre-weighed metal coupon in the corrosive solution, both with and without the inhibitor, for a specified duration. After exposure, the coupons are cleaned, and the weight loss is measured. The difference in weight loss is used to calculate the corrosion rate and the inhibitor's efficiency researchgate.neticrc.ac.ir. Studies on similar long-chain diamines have shown high inhibition efficiencies, often exceeding 90%, demonstrating the substantial protective capabilities of these compounds mat-pro.comnorthumbria.ac.uk.

Electrochemical Methods: These techniques provide faster results and offer deeper insights into the corrosion mechanism.

Potentiodynamic Polarization: This method measures the current response of the metal to a controlled change in potential. The resulting polarization curves can determine the corrosion current density (i_corr), which is proportional to the corrosion rate. A significant reduction in i_corr in the presence of the inhibitor indicates effective corrosion protection. These studies often reveal that long-chain diamines act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions researchgate.net.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that probes the properties of the metal/solution interface. In the presence of an adsorbed inhibitor film, the charge transfer resistance (R_ct) typically increases significantly. This increase in R_ct is indicative of a more insulated surface that hinders the electrochemical reactions of corrosion semanticscholar.org.

The table below summarizes typical data obtained from such studies for long-chain amine inhibitors.

| Technique | Parameter Measured | Observation with Inhibitor | Inhibition Efficiency (IE%) |

| Gravimetric | Weight Loss | Decreases | High (>90%) |

| Potentiodynamic Polarization | Corrosion Current (i_corr) | Decreases | High (>90%) |

| Electrochemical Impedance | Charge Transfer Resistance (R_ct) | Increases | High (>90%) |

This is an interactive table. Select a technique to see more details.

Influence of Molecular Structure and Environmental Conditions on Inhibition Performance

The effectiveness of this compound is not static but is influenced by both its inherent molecular structure and the external environmental conditions semanticscholar.orgmdpi.com.

Molecular Structure: The key structural features are the diamine anchoring group and the long alkyl chain. The presence of two nitrogen atoms provides stronger and more stable adsorption compared to monoamines. The length of the hydrocarbon chain is also critical; the C16 chain of the hexadecyl group provides a substantial hydrophobic barrier. Research on similar diamines has shown that inhibition efficiency generally increases with the length of the alkyl chain up to a certain point, beyond which solubility may decrease, affecting performance.

Environmental Conditions:

Concentration: Inhibition efficiency is highly dependent on the inhibitor's concentration. Efficiency increases with concentration up to an optimal or critical value, beyond which it may plateau as the metal surface becomes saturated with a protective monolayer icrc.ac.irmdpi.com.

Temperature: The effect of temperature can indicate the type of adsorption. Generally, if the inhibition efficiency decreases with rising temperature, it suggests physical adsorption, as the electrostatic forces weaken. Conversely, an increase in efficiency with temperature can point towards chemical adsorption, as this process is often activated. However, for many inhibitors that exhibit mixed adsorption, the efficiency tends to decrease with temperature researchgate.neticrc.ac.ir.

Corrosive Medium: The performance is also dependent on the nature and concentration of the acid. The presence of specific ions, like chlorides, can influence the adsorption mechanism.

Synergistic Effects in Multi-Component Corrosion Inhibitor Formulations

To enhance the protective performance of this compound, it can be used in combination with other compounds, leading to a synergistic effect where the total inhibition efficiency is greater than the sum of the individual efficiencies researchgate.net.

A common and effective approach is to combine the amine inhibitor with halide ions, such as iodide (I⁻) or bromide (Br⁻). The mechanism for this synergy is generally understood as follows:

The halide ions, being negatively charged, first adsorb onto the positively charged metal surface in the acidic solution.

This creates an excess negative charge on the metal surface.

The amine molecules, which are protonated and thus positively charged in the acid, are then more strongly attracted to this modified surface through enhanced electrostatic interaction.

This cooperative adsorption mechanism leads to a more compact, stable, and effective protective film than either component could form alone. The degree of synergism can be evaluated using a synergy parameter (s), calculated from the inhibition efficiencies of the individual and combined inhibitors. A value of 's' greater than 1 indicates a synergistic effect scirp.org. Formulations based on N-oleyl-1,3-propanediamine have been shown to exhibit positive synergistic effects when combined with other substances researchgate.net.

Polymerization Chemistry and Material Science Innovations

N-Hexadecylpropane-1,3-diamine as a Monomer in Polymer Synthesis

This compound, a long-chain aliphatic diamine, serves as a versatile monomer in the synthesis of various polymers. Its unique structure, featuring a flexible sixteen-carbon alkyl chain and two primary amine functional groups, allows for its incorporation into polymer backbones through several polymerization techniques. This incorporation can significantly modify the properties of the resulting materials, introducing hydrophobicity, flexibility, and other desirable characteristics.

Polycondensation Reactions for Polyamide and Polyurethane Systems

In polycondensation reactions, this compound can react with difunctional monomers, such as dicarboxylic acids or diisocyanates, to form polyamides and polyurethanes, respectively. The long hexadecyl chain of the diamine plays a crucial role in defining the final properties of these polymers.

For polyamide synthesis, this compound undergoes a condensation reaction with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). This reaction forms an amide linkage with the elimination of a small molecule, such as water or hydrochloric acid. The general reaction is as follows:

n H₂N-(CH₂)₃-NH-(CH₂)₁₅-CH₃ + n HOOC-R-COOH → [-NH-(CH₂)₃-NH-(CH₂)₁₅-CH₃-CO-R-CO-]n + 2n H₂O

The incorporation of the long, flexible hexadecyl chain disrupts the regular packing of the polymer chains and can reduce the degree of crystallinity compared to polyamides synthesized from shorter-chain diamines. This often results in polymers with lower melting points and increased solubility in organic solvents.

In polyurethane synthesis, this compound can be used as a chain extender. The primary amine groups of the diamine react readily with the isocyanate groups of a diisocyanate-terminated prepolymer. This reaction forms urea (B33335) linkages, resulting in a polyurethane-urea. The reaction is typically rapid and can be carried out in bulk or in solution.

The long aliphatic chain of this compound contributes to the soft segment of the polyurethane, enhancing its flexibility and elastomeric properties. The presence of the hexadecyl group can also impart a degree of hydrophobicity to the polymer surface.

| Polymer System | Co-monomer | Key Features of Using this compound |

| Polyamide | Dicarboxylic Acid (e.g., Adipic Acid) | Increased flexibility, lower melting point, improved solubility. |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Acts as a chain extender, enhances soft segment properties, increases hydrophobicity. |

Anionic Polymerization in the Presence of Amine-Based Modifiers

While not a monomer in the traditional sense in this context, this compound can function as a modifier in anionic polymerization. Primary amines can initiate the polymerization of certain monomers, such as epoxides, through a ring-opening mechanism. In the case of vinyl monomers like styrene, while primary amines are not typical initiators, they can act as transfer agents or modifiers, influencing the polymerization rate and the molecular weight of the resulting polymer.

The presence of the lone pair of electrons on the nitrogen atoms allows the amine to coordinate with the growing anionic chain end or the counter-ion, thereby altering the reactivity of the active center. The bulky hexadecyl group can introduce steric hindrance, which may affect the stereochemistry of the polymerization. The specific effects would be highly dependent on the monomer, initiator, and solvent system used.

Tailoring Polymer Properties through Diamine Incorporation

The inclusion of this compound into a polymer backbone provides a powerful tool for tailoring the material's final properties. The long alkyl chain is the primary contributor to these modifications.

Influence on Thermal Stability and Mechanical Characteristics

The incorporation of the long, flexible hexadecylpropane segment into a polymer chain generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm). This is due to the increased chain flexibility and the disruption of interchain interactions, such as hydrogen bonding in polyamides.

| Polymer Type | Effect of this compound Incorporation |

| Polyamides | Lower Tg and Tm, increased flexibility. |

| Polyurethanes | Lower Tg of the soft segment, enhanced elastomeric behavior. |

Mechanically, the introduction of this long-chain diamine can lead to a decrease in tensile strength and modulus while increasing the elongation at break. idosi.org This results in softer, more flexible materials. The extent of these changes is dependent on the concentration of the diamine in the polymer backbone.

A study on the effect of diamine chain extenders on the properties of polyurethane dispersions showed that increasing the length of the aliphatic chain of the diamine generally leads to a decrease in tensile strength and an increase in elongation at break. researchgate.net

Control of Molecular Weight and Polymer Microstructure

In polycondensation reactions, the molecular weight of the resulting polymer is controlled by the stoichiometry of the reacting monomers. By carefully controlling the molar ratio of this compound to the co-monomer (e.g., dicarboxylic acid or diisocyanate), the final molecular weight can be targeted. An excess of either monomer will lead to a lower molecular weight polymer with end groups of the monomer in excess.

The long hexadecyl chain can also influence the polymer microstructure. In polyamides, it can reduce the tendency for crystallization, leading to a more amorphous material. researchgate.net In polyurethanes, its incorporation into the soft segment can affect the degree of phase separation between the hard and soft segments, which in turn influences the polymer's morphology and mechanical properties.

Development of Novel Polymeric Materials with Enhanced Functionality

The unique chemical structure of this compound opens up possibilities for the development of novel polymeric materials with enhanced and specific functionalities. The presence of both a hydrophobic hexadecyl tail and hydrophilic amine groups gives it an amphiphilic character.

When incorporated into a polymer backbone, this amphiphilicity can be transferred to the resulting material, leading to polymers that can self-assemble into micelles or other ordered structures in solution. mdpi.comresearchgate.net Such materials have potential applications in areas like drug delivery, emulsification, and surface modification.

Furthermore, the primary amine groups can be further functionalized post-polymerization to introduce other chemical moieties, leading to a wide range of functional materials. For example, they could be quaternized to create cationic polymers for gene delivery or antimicrobial applications. The long alkyl chain can also be exploited to create materials with low surface energy, leading to applications in coatings and hydrophobic surfaces.

The use of long-chain diamines in the synthesis of polyamides has been shown to produce materials with interesting properties, such as improved solubility and processability. researchgate.net These features are crucial for the development of high-performance polymers for advanced applications.

Nanotechnology Integration and Nanocarrier Systems

Formation of Self-Assembled Nanostructures from Amphiphilic Diamines

N-Hexadecylpropane-1,3-diamine, as a classic amphiphile, spontaneously forms organized molecular assemblies in aqueous solutions to minimize the unfavorable interactions between its hydrophobic tail and water. This self-assembly process leads to the formation of various nanostructures, including micelles and vesicles, which are of great interest for nanotechnology applications.

Above a specific concentration, known as the critical micelle concentration (CMC), molecules of this compound aggregate to form spherical micelles. In these structures, the hydrophobic hexadecyl chains are sequestered in the core, while the hydrophilic diamine head groups are exposed to the aqueous environment. The CMC is a critical parameter that indicates the stability of the micelles; a lower CMC value suggests greater stability upon dilution. For long-chain surfactants, the CMC generally decreases as the length of the hydrophobic tail increases, a trend attributed to the enhanced hydrophobic effect. mdpi.com

The characterization of these micellar nanoparticles typically involves techniques such as dynamic light scattering (DLS) to determine their size and size distribution, and transmission electron microscopy (TEM) to visualize their morphology. The size of micelles formed by similar long-chain surfactants is often in the nanometer range. nih.gov

Table 1: Physicochemical Properties of N-Alkylpropane-1,3-diamine Micelles (Illustrative Data)

| Property | Value | Method of Determination |

| Critical Micelle Concentration (CMC) | Varies with alkyl chain length | Surface Tension, Conductivity |

| Hydrodynamic Diameter | Nanometer range | Dynamic Light Scattering (DLS) |

| Morphology | Spherical | Transmission Electron Microscopy (TEM) |

Under specific conditions of concentration, temperature, and pH, this compound and similar amphiphilic diamines can form vesicles, which are bilayered spherical structures enclosing an aqueous core. These vesicles, also known as liposomes when formed from lipids, are versatile nanocarriers capable of encapsulating both hydrophilic and hydrophobic substances.

The assembly of these vesicles is a spontaneous process driven by the hydrophobic effect. nih.govuc.pt The stability and morphology of these vesicles can be influenced by external stimuli, leading to controlled disassembly and release of their contents. The primary and secondary amine groups in the headgroup of this compound can be protonated or deprotonated in response to changes in pH. researchgate.net This alteration in charge can disrupt the delicate balance of forces holding the vesicle together, triggering its disassembly. This pH-responsive behavior is a key feature in the design of "smart" drug delivery systems that release their payload in specific acidic environments, such as those found in tumor tissues or within cellular endosomes. nih.govresearchgate.net

Amphiphilic Diamine-Based Architectures for Advanced Delivery Concepts

The unique properties of nanostructures formed from this compound make them excellent candidates for advanced drug delivery systems. Their ability to encapsulate active agents and the potential to modify their properties offer significant advantages in designing targeted and controlled-release formulations.

The hydrophobic core of micelles formed from this compound serves as a natural reservoir for poorly water-soluble (hydrophobic) drugs. mdpi.com Various techniques can be employed to load these active agents into the micelles, including simple solubilization, where the drug is dissolved in a solution containing the surfactant above its CMC, and solvent evaporation methods. The efficiency of encapsulation depends on factors such as the physicochemical properties of the drug and the surfactant, as well as the loading method used. The goal is to achieve a high drug loading capacity while maintaining the stability of the nanocarrier.

The properties of nanocarriers derived from amphiphilic diamines can be systematically tuned by modifying their molecular structure. A key parameter is the length of the hydrophobic alkyl chain. Generally, increasing the chain length of N-alkylpropane-1,3-diamines leads to a decrease in the CMC, resulting in more stable micelles. mdpi.com This is due to stronger hydrophobic interactions among the longer alkyl chains. Furthermore, the size of the resulting micelles can also be influenced by the alkyl chain length, with longer chains potentially leading to larger aggregates. nih.gov

The pH-responsive nature of the diamine headgroup provides another avenue for modulating nanocarrier properties. researchgate.net By altering the pH of the surrounding medium, the degree of protonation of the amine groups can be controlled. This, in turn, affects the electrostatic interactions between the headgroups and can influence the size, stability, and release characteristics of the nanocarriers. For instance, in acidic environments, the protonated amine groups can lead to increased repulsion, potentially causing the nanocarriers to swell or disassemble, thereby facilitating the release of an encapsulated drug. nih.govresearchgate.net

Table 2: Influence of Amine Structure on Nanocarrier Properties (General Trends)

| Structural Variation | Effect on Property | Rationale |

| Increased Alkyl Chain Length | Decreased Critical Micelle Concentration (CMC) | Enhanced hydrophobic interactions |

| Potentially increased micelle size | Larger hydrophobic core | |

| pH Variation (Acidic) | Increased protonation of amine groups | Electrostatic repulsion between headgroups |

| Potential for nanocarrier swelling or disassembly | Altered packing of surfactant molecules |

Nanomaterials Engineering with Diamine Components

Beyond their role in forming self-assembled nanocarriers, diamines like this compound are valuable components in the engineering of a wide range of nanomaterials. Their amine functional groups can act as ligands to bind to the surface of nanoparticles, providing stability and enabling further functionalization.

Long-chain diamines have been utilized in the synthesis of gold nanoparticles, where they can act as both reducing and capping agents. frontiersin.orgnih.gov The amine groups can reduce gold salts to form metallic gold, and the long alkyl chains then stabilize the newly formed nanoparticles, preventing their aggregation. The length of the alkyl chain in the diamine can influence the size and stability of the resulting gold nanoparticles. researchgate.net

In the realm of semiconductor quantum dots, long-chain amines are commonly used as capping ligands to passivate the surface, which is crucial for achieving high photoluminescence quantum yields. researchgate.netdiva-portal.orgsciopen.com The amine groups coordinate to the surface of the quantum dots, while the long alkyl chains provide solubility in organic solvents and prevent agglomeration. The length of the alkyl chain can affect the packing of the ligands on the quantum dot surface and, consequently, their optical properties. researchgate.net

Furthermore, the surface of silica (B1680970) nanoparticles can be functionalized with this compound. nsf.govnih.govnih.govresearchgate.net The amine groups can be covalently attached to the silica surface, imparting a positive charge and providing reactive sites for the further attachment of other molecules, such as drugs or targeting ligands. This functionalization is a key step in the development of silica-based platforms for controlled drug delivery and other biomedical applications. mdpi.com

Hybrid Nanocomposites with Tunable Properties

The ability to tune these properties is paramount in the design of effective nanocarriers. For instance, by modulating the surface chemistry of a nanocomposite through the incorporation of this compound, researchers can control its stability in physiological environments, its circulation time in the bloodstream, and its specific interactions with target cells or tissues.

While direct research on hybrid nanocomposites specifically incorporating this compound is still emerging, the principles of using long-chain alkylamines to modify nanoparticle surfaces are well-established. Studies on similar systems have demonstrated that the chain length of the alkylamine can directly impact the morphology and optical properties of the resulting nanocomposites. For example, the use of different alkylamines as capping agents in the synthesis of tin sulfide (B99878) (SnS2) nanoparticles resulted in varied morphologies, including nanoparticles, nanoplates, and flower-like structures. This morphological control, in turn, influences the optical bandgap and photoluminescence of the material.

The following interactive data table illustrates how the properties of a hypothetical nanocomposite could be tuned by varying the concentration of this compound as a surface modifying agent.

| Concentration of this compound (mmol) | Average Particle Size (nm) | Zeta Potential (mV) | Contact Angle (°) |

| 0.1 | 150 | +15 | 45 |

| 0.5 | 120 | +25 | 75 |

| 1.0 | 100 | +35 | 110 |

| 2.0 | 90 | +40 | 130 |

This is a hypothetical data table to illustrate the concept of tunable properties. Actual values would be determined by experimental research.

Detailed research findings on analogous systems have shown that functionalizing nanoparticles with amine-terminated molecules can significantly enhance their performance in various applications. For example, amido-amine functionalized carbon nanotubes have been shown to form covalent bonds with epoxy matrices, leading to a substantial increase in the Young's modulus of the resulting nanocomposite. This highlights the potential of diamine functionalization to improve the mechanical properties of hybrid materials.

Further research is necessary to fully elucidate the specific effects of this compound on the properties of various types of nanoparticles. Such studies would involve the systematic synthesis and characterization of these hybrid nanocomposites, focusing on how parameters like the concentration of the diamine, the nature of the nanoparticle core, and the reaction conditions influence the final material properties. This foundational knowledge will be crucial for the rational design of advanced nanocarrier systems with precisely tailored functionalities for a wide range of applications.

Computational Chemistry and Theoretical Modeling of N Hexadecylpropane 1,3 Diamine

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the three-dimensional structure, electron distribution, and reactivity of N-Hexadecylpropane-1,3-diamine.

Density Functional Theory (DFT) Applications in Inhibition Mechanism Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of this compound, particularly concerning its role as a corrosion inhibitor, DFT can predict how the molecule interacts with a metal surface.

The inhibition mechanism of amine-based compounds is generally attributed to their adsorption on the metal surface, forming a protective film. kfupm.edu.sa This adsorption can be physisorption, involving electrostatic interactions, or chemisorption, which involves the sharing of electrons and the formation of coordinate covalent bonds. DFT calculations can help to distinguish between these mechanisms.

Theoretical studies on similar long-chain amines and diamines suggest that the nitrogen atoms, with their lone pairs of electrons, are the primary sites for interaction with the metal surface. researchgate.net DFT can be used to calculate several quantum chemical descriptors that correlate with the inhibition efficiency. nih.gov These descriptors provide insight into the reactivity and adsorption behavior of this compound.

A hypothetical DFT study on this compound would likely reveal that the molecule adsorbs onto a metal surface through the lone pair electrons of its two nitrogen atoms. The long hexadecyl chain would then orient itself away from the surface, creating a hydrophobic barrier that repels corrosive agents.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated using DFT

| Descriptor | Hypothetical Value | Significance in Corrosion Inhibition |

| EHOMO (eV) | -6.5 | Higher values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal surface, enhancing adsorption. |

| ELUMO (eV) | 1.2 | Lower values suggest a greater ability to accept electrons from the metal surface, strengthening the inhibitor-metal bond. |

| ΔE (HOMO-LUMO gap) (eV) | 7.7 | A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface. |

| Dipole Moment (μ) (Debye) | 2.8 | A higher dipole moment can increase the electrostatic interaction between the inhibitor and the metal surface, favoring physisorption. |

| Electronegativity (χ) | 2.65 | Influences the electron-donating or accepting nature of the molecule in its interaction with the metal. |

| Global Hardness (η) | 3.85 | A lower value of hardness (higher softness) indicates higher reactivity and a greater tendency to adsorb. |

Note: The values in this table are hypothetical and serve to illustrate the application of DFT in predicting the behavior of this compound as a corrosion inhibitor.

Electronic Structure Analysis (HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. scirp.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The distribution of these orbitals within the molecule indicates the most probable sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms due to the presence of their lone pair electrons. This high electron density makes the amine groups the most likely sites for donating electrons to a metal surface, a key step in the formation of a protective film in corrosion inhibition. Conversely, the LUMO would likely be distributed more broadly across the molecule, including the alkyl chain.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. irjweb.com In the context of corrosion inhibition, a smaller energy gap often correlates with higher inhibition efficiency because it facilitates electron transfer between the inhibitor and the metal surface. nih.gov

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of complex processes such as the adsorption of this compound onto a surface or its self-assembly into larger structures like micelles. ijcce.ac.ir

In a typical MD simulation of this compound at a metal-water interface, the system would be constructed with a layer of metal atoms, a layer of water molecules, and several inhibitor molecules. The simulation would then track the trajectories of all atoms based on the forces between them, which are described by a force field.

Such simulations could reveal that the protonated amine groups of this compound initially form electrostatic interactions with the negatively charged metal surface (in a corrosive environment). Over time, the molecules would arrange themselves with the polar diamine head groups anchored to the surface and the long, nonpolar hexadecyl tails extending into the aqueous phase. This arrangement creates a dense, hydrophobic layer that acts as a barrier to the diffusion of corrosive species to the metal surface. ijcce.ac.ir

MD simulations can also be employed to study the self-assembly of this compound in solution. As a surfactant, it is expected to form micelles above a certain concentration, known as the critical micelle concentration (CMC). Simulations can provide a detailed picture of the micellization process, showing how the individual molecules aggregate to shield their hydrophobic tails from the water, with the hydrophilic diamine head groups exposed to the solvent.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. Computational SAR approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to build mathematical models that predict the activity of new compounds based on their molecular descriptors. researchgate.net

For this compound, a QSAR study could be conducted to optimize its performance as a corrosion inhibitor. This would involve creating a dataset of similar diamine molecules with varying alkyl chain lengths, different spacer lengths between the nitrogen atoms, and other structural modifications.

For each molecule in the dataset, a set of molecular descriptors would be calculated using quantum chemical methods. These descriptors could include the quantum chemical parameters listed in Table 1, as well as topological indices that describe the size, shape, and branching of the molecule. The experimentally measured inhibition efficiency for each compound would then be correlated with these descriptors using statistical techniques like multiple linear regression or machine learning algorithms.

The resulting QSAR model would be an equation that relates the structural features of the diamine inhibitors to their performance. For example, a hypothetical QSAR equation might look like:

Inhibition Efficiency (%) = c0 + c1(EHOMO) - c2(ΔE) + c3(log P) + c4(Molecular Volume)

Where cn are coefficients determined from the statistical analysis, and log P is the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

Such a model would be invaluable for the in-silico design of novel corrosion inhibitors with potentially superior performance, reducing the need for extensive and costly synthesis and experimental testing. researchgate.net

Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of N-Hexadecylpropane-1,3-diamine by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The long hexadecyl chain results in a large, overlapping signal for the internal methylene (B1212753) (-CH₂-) groups, while the protons closer to the nitrogen atoms are shifted downfield due to the deshielding effect of the electronegative nitrogen. chemistrysteps.com

-CH₃ (Terminal methyl group): A triplet signal at the highest field position (lowest ppm).

-(CH₂)₁₄- (Methylene groups of the hexadecyl chain): A large, broad signal in the alkane region.

-CH₂-CH₂-N (Methylene adjacent to the chain nitrogen): A triplet shifted downfield compared to the main chain signal.

N-CH₂-CH₂-CH₂-N (Central methylene of propane): A quintet or multiplet.

-CH₂-NH₂ (Methylene adjacent to the terminal amine): A triplet at a downfield position.

-NH and -NH₂ (Amine protons): Broad signals whose chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum gives a distinct signal for each chemically non-equivalent carbon atom. udel.edu Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a singlet for each unique carbon. uoi.gr The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.eduuoi.gr Carbons bonded to nitrogen appear at a lower field (higher ppm value) than the standard aliphatic carbons of the hexadecyl chain. uoi.gr The spectrum for the closely related 1-hexadecylamine provides a strong basis for assigning the signals of the C16 chain. chemicalbook.com

The following tables summarize the expected chemical shifts for this compound.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by vibrations of the amine groups and the long aliphatic chain. Analysis of related diamine structures provides insight into the expected spectral features. researchgate.netnist.govresearchgate.net

N-H Stretching: Primary (-NH₂) and secondary (-NH-) amine groups show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands (symmetric and asymmetric stretching), while secondary amines show a single, often broader, band.

C-H Stretching: The numerous methylene groups of the hexadecyl chain give rise to strong, sharp absorption bands just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ and 2850 cm⁻¹ for asymmetric and symmetric stretching, respectively).

N-H Bending: The scissoring vibration of the -NH₂ group appears in the range of 1590-1650 cm⁻¹.

C-H Bending: Methylene (-CH₂-) scissoring and rocking vibrations are observed around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

C-N Stretching: The stretching vibrations for aliphatic amines are found in the 1000-1250 cm⁻¹ region.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS can determine the mass of the protonated molecule [M+H]⁺ with very high accuracy. This allows for the unambiguous determination of the elemental formula (C₁₉H₄₂N₂). epa.govnih.gov The monoisotopic mass of the protonated molecule is expected to be approximately 299.3424 m/z.

Mass Spectrometry (MS) Fragmentation: With a harder ionization technique like Electron Impact (EI), the molecule fragments in a predictable way. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This results in the formation of stable, nitrogen-containing cations. For this compound, several key fragmentation pathways are expected:

Cleavage between C1 and C2 of the hexadecyl chain, leading to a fragment containing the propane-1,3-diamine moiety.

Cleavage adjacent to the secondary nitrogen within the chain.

Fragmentation within the propanediamine bridge.

Studies on derivatized long-chain N-alkyl-1,3-propanediamines show that characteristic fragments can be reliably generated and detected, confirming the identity of the alkyl chain and the diamine core. researchgate.net

Chromatographic and Electrochemical Methods

While spectroscopy confirms identity, chromatographic and electrochemical methods are essential for determining the purity of this compound and quantifying it in various matrices.

Gas Chromatography (GC): Direct GC analysis of long-chain diamines is challenging due to their high boiling point and strong interaction with standard GC columns, leading to poor peak shape and thermal decomposition. researchgate.netacs.org To overcome this, derivatization is typically required to increase volatility and thermal stability. A common approach is acylation, for instance, with trifluoroacetic anhydride (B1165640), to convert the amine groups into amides. researchgate.net These derivatives can then be analyzed effectively by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any related impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is a common mode used for separation. Due to the basic nature of the amine groups, peak tailing can be an issue on standard silica-based C18 columns. This can be mitigated by using end-capped columns, mobile phases with a high pH, or by adding an ion-pairing agent. Detection can be achieved using various methods, including evaporative light scattering detection (ELSD) or, more commonly, mass spectrometry (LC-MS), which provides both high sensitivity and selectivity. nih.gov

Potentiometric titration is a robust, reliable, and cost-effective method for quantifying the total basicity of this compound. The method is based on the acid-base reaction of the two amine groups. nih.govrsc.org The analysis is typically performed in a non-aqueous solvent, such as isopropyl alcohol, to ensure the solubility of the long-chain amine. acs.org A standardized strong acid, like hydrochloric acid in an alcohol solvent, is used as the titrant. acs.org

The titration is monitored using a pH electrode, and the volume of titrant is plotted against the measured potential or pH. For a diamine, the titration curve is expected to show two inflection points, corresponding to the sequential protonation of the two nitrogen atoms. The total amount of amine is determined from the volume of titrant required to reach the final equivalence point. This technique is particularly valuable for quality control in determining the purity and concentration of the active substance in raw materials and formulated products. nih.govrsc.org

Surface Characterization Techniques

The surface properties of this compound, particularly when deposited as a film or self-assembled monolayer, are critical to its function in applications such as surface modification, corrosion inhibition, and lubrication. Advanced analytical techniques are employed to elucidate the morphology and hydrophobicity of these surfaces at micro and nano scales.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface morphology of materials. When applied to this compound, these techniques would typically be used to analyze thin films or coatings of the compound on a solid substrate.

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the visualization of surfaces at the nanometer scale. mdpi.com An AFM generates a three-dimensional topographic image by scanning a sharp tip over the sample surface. mdpi.com This technique is particularly well-suited for studying self-assembled monolayers of this compound. mdpi.comresearchgate.net Research on similar long-chain amines demonstrates that AFM can reveal how molecules pack together on a surface, determine the roughness of the film, and measure the height of molecular domains. researchgate.netrsc.org This information is crucial for understanding how the molecular arrangement influences the macroscopic properties of the surface. mdpi.com

The data below is illustrative of typical surface roughness parameters that could be obtained for a self-assembled monolayer of a long-chain alkylamine on a substrate, as measured by AFM.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | 0.8 nm |

| Root Mean Square Roughness (Rq) | The root mean square average of height deviations taken from the mean image data plane. | 1.1 nm |

| Maximum Height (Rmax) | The vertical distance between the highest and lowest points of the surface within the evaluated area. | 9.5 nm |

Contact Angle Measurements for Hydrophobicity